4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid
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Overview
Description
4-(4-Acetylpiperazin-1-yl)-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a benzothiophene core substituted with an acetylpiperazine and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylpiperazin-1-yl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-Acetylpiperazin-1-yl)-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-acetylpiperazin-1-yl)-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Acetylpiperazin-1-yl)benzoic acid
- 4-(4-Acetylpiperazin-1-yl)acetic acid
- 4-(4-Acetylpiperazin-1-yl)phenylacetic acid
Uniqueness
4-(4-Acetylpiperazin-1-yl)-1-benzothiophene-2-carboxylic acid is unique due to the presence of the benzothiophene core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-10(18)16-5-7-17(8-6-16)12-3-2-4-13-11(12)9-14(21-13)15(19)20/h2-4,9H,5-8H2,1H3,(H,19,20) |
InChI Key |
UJCBAYVFQJKRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C=C(SC3=CC=C2)C(=O)O |
Origin of Product |
United States |
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